Pyrazolo Minocycline
Description
Contextualization of Minocycline (B592863) as a Foundation for Structural Derivatization
Minocycline, a second-generation semi-synthetic tetracycline (B611298), has long been a cornerstone in the treatment of a wide array of bacterial infections. Its broad-spectrum antibacterial activity, coupled with favorable pharmacokinetic properties such as high lipid solubility and excellent tissue penetration, has made it a clinically significant antibiotic. Beyond its antimicrobial effects, minocycline has been shown to possess notable anti-inflammatory, immunomodulatory, and neuroprotective properties. These pleiotropic effects have spurred interest in its potential application for a range of non-infectious conditions.
The chemical structure of minocycline presents several sites amenable to modification, offering a versatile scaffold for the design of new derivatives with tailored biological activities. The aromatic D-ring, in particular, provides a key locus for substitution, allowing for the introduction of various functional groups and heterocyclic systems without compromising the core pharmacophore responsible for its primary antibacterial action. This has made minocycline an attractive starting point for medicinal chemists seeking to develop novel compounds with enhanced or entirely new therapeutic profiles.
Significance of Pyrazolo Heterocycles in Contemporary Drug Discovery
The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its prevalence in a multitude of biologically active compounds, including a number of FDA-approved drugs. nih.gov The chemical versatility of the pyrazole ring allows for its incorporation into diverse molecular architectures, leading to compounds with a wide spectrum of pharmacological activities.
Pyrazoles are known to exhibit anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. nih.govnih.gov This broad range of activities is attributed to the ability of the pyrazole core to interact with various biological targets, including enzymes and receptors. The metabolic stability of the pyrazole ring further enhances its appeal as a pharmacophore in drug design. nih.gov
Rationale for the Synthesis and Evaluation of Pyrazolo Minocycline Analogues
The rationale for the synthesis and evaluation of pyrazolo-minocycline analogues is rooted in the principle of molecular hybridization, which seeks to combine the beneficial attributes of both minocycline and the pyrazole moiety. The primary hypothesis is that fusing a pyrazole ring onto the minocycline scaffold could result in a novel chemical entity with a unique and potentially enhanced biological activity profile.
The strategic placement of a pyrazole ring, for instance, at the C4a or other positions of the tetracycline core, could lead to several advantageous outcomes. It might introduce new binding interactions with bacterial targets, potentially overcoming existing mechanisms of tetracycline resistance. Furthermore, the inherent anti-inflammatory properties of the pyrazole moiety could complement and amplify the known anti-inflammatory effects of minocycline, suggesting potential applications in inflammatory disorders.
While specific research on a directly fused "this compound" is not widely available in public literature, studies on similar fused tetracycline-pyrazolo compounds, such as fused tetracycline pyrazolo[3,4-b]pyridines, provide a conceptual framework. These studies explore the synthesis of novel heterocyclic systems derived from tetracyclines with the aim of discovering new antibacterial agents.
The evaluation of such hybrid compounds would typically involve a comprehensive screening cascade. Initial in vitro studies would assess their antibacterial activity against a panel of clinically relevant bacterial strains, including those resistant to conventional tetracyclines. Further investigations would explore their anti-inflammatory and other potential pharmacological activities. The most promising candidates would then progress to more advanced preclinical studies to determine their efficacy and pharmacokinetic profiles.
Research Findings
While specific data on "this compound" is not available, we can extrapolate potential research findings based on studies of similar hybrid molecules. The following table presents hypothetical data for a series of pyrazolo-minocycline analogues, illustrating the type of results that would be sought in their evaluation.
| Compound | Modification on Minocycline | Target Enzyme Inhibition (IC₅₀, µM) | Antibacterial Activity (MIC, µg/mL) vs. MRSA | Anti-inflammatory Activity (% Inhibition of NO production) |
| Minocycline | - | - | 1.0 | 45% |
| PM-1 | Pyrazole fused at C4a-C5 | 5.2 | 0.5 | 60% |
| PM-2 | Substituted pyrazole at C9 | 2.8 | 0.25 | 75% |
| PM-3 | Pyrazolo[3,4-d]pyrimidine at C4 | 8.1 | 1.0 | 55% |
Table 1: Hypothetical Research Findings for Pyrazolo-Minocycline Analogues
This table illustrates how the structural modifications could influence the biological activity of the hybrid compounds. For example, a substituted pyrazole at the C9 position (PM-2) might exhibit superior antibacterial and anti-inflammatory activity compared to the parent minocycline molecule.
Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,4S,8S)-4,17-bis(dimethylamino)-7,8,14-trihydroxy-5-oxo-10,11-diazapentacyclo[10.7.1.03,8.09,20.013,18]icosa-6,9(20),11,13,15,17-hexaene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-27(2)12-5-6-13(29)15-10(12)7-9-8-11-18(28(3)4)19(30)16(22(24)32)21(31)23(11,33)20-14(9)17(15)25-26-20/h5-6,9,11,18,29,31,33H,7-8H2,1-4H3,(H2,24,32)(H,25,26)/t9-,11-,18-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBQPLHMTJPKQN-SNSZBMKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C5=NNC(=C35)C2(C(=C(C1=O)C(=O)N)O)O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C5=NNC(=C35)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715767 | |
| Record name | (2bS,6S,6aS,7aR)-6,9-Bis(dimethylamino)-2b,3-dihydroxy-5,12-dioxo-1,2,2b,5,6,6a,7,7a,8,12-decahydrobenzo[g]naphtho[1,2,3-cd]indazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182004-72-4 | |
| Record name | (2bS,6S,6aS,7aR)-6,9-Bis(dimethylamino)-2b,3-dihydroxy-5,12-dioxo-1,2,2b,5,6,6a,7,7a,8,12-decahydrobenzo[g]naphtho[1,2,3-cd]indazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Structural Elucidation of Pyrazolo Minocycline Analogues
Retrosynthetic Analysis and Strategic Design for Pyrazolo Minocycline (B592863) Scaffold Construction
The construction of a pyrazolo minocycline scaffold necessitates a careful retrosynthetic analysis that considers the chemical intricacies of the minocycline backbone. The tetracycline (B611298) molecule is a complex, stereochemically rich structure with multiple reactive functional groups. A successful synthetic strategy must selectively modify the core while preserving the essential pharmacophoric elements.
The most logical approach for integrating a pyrazole (B372694) moiety is through the construction of the pyrazole ring onto the existing tetracycline framework. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648), stands out as a primary synthetic route. nih.govwikipedia.org This retrosynthetic disconnection suggests that the key intermediate would be a minocycline derivative bearing a 1,3-dicarbonyl functionality.
The minocycline scaffold presents two primary regions for such a modification: the A-ring and the D-ring.
A-Ring Modification: The A-ring of minocycline already contains a β-diketone system (at C1 and C3). While this appears to be a straightforward site for modification, this region is crucial for the antibiotic's mechanism of action, which involves binding to the bacterial ribosome. nih.gov Alterations in this area are likely to abrogate antibacterial activity.
D-Ring Modification: The D-ring, a phenolic ring, is a more attractive site for modification. Structure-activity relationship studies have shown that substitutions at the C7 and C9 positions of the D-ring are well-tolerated and can lead to analogues with improved properties, such as in the case of tigecycline (B611373) and omadacycline. scielo.org.zanih.govresearchgate.net Therefore, the D-ring is the most strategic location for the annulation of a pyrazole ring.
A plausible retrosynthetic pathway would involve the introduction of a 1,3-dicarbonyl moiety onto the D-ring of a protected minocycline derivative. For instance, formylation or acylation at the C8 or C9 position, adjacent to the existing phenolic hydroxyl group at C10, would generate the necessary precursor for cyclization with hydrazine or its derivatives.
Table 1: Retrosynthetic Strategy for Pyrazolo[d]Minocycline
| Target Molecule | Key Intermediate | Precursor | Synthetic Transformation |
| Pyrazolo[d]Minocycline | 9-formyl-10-hydroxy-minocycline derivative | Protected Minocycline | Formylation of the D-ring |
| Pyrazolo[d]Minocycline | Minocycline-8,9-dione derivative | Protected Minocycline | Oxidation of the D-ring |
| Pyrazolo[d]Minocycline | Minocycline-fused pyranone | Protected Minocycline | Pechmann condensation followed by ring opening |
This table presents hypothetical retrosynthetic approaches. The feasibility of these transformations would require experimental validation.
The design of a library of this compound analogues hinges on the ability to introduce a variety of substituents onto the newly formed pyrazole ring. This diversity can be achieved by utilizing substituted hydrazines in the cyclization step.
Use of Substituted Hydrazines: By employing aryl, alkyl, or functionalized hydrazines (R-NHNH₂), the resulting pyrazole ring can be N-substituted. This allows for the modulation of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity.
Modification of the 1,3-Dicarbonyl Precursor: The nature of the substituents on the pyrazole ring can also be controlled by the structure of the 1,3-dicarbonyl precursor. For example, using a diketone with different R groups (R¹-CO-CH₂-CO-R²) on the minocycline D-ring would lead to differently substituted pyrazoles.
The selection of substituents would be guided by principles of medicinal chemistry, aiming to explore new structure-activity relationships and optimize the therapeutic potential of the resulting analogues.
Synthetic Methodologies for this compound Derivatives
The synthesis of this compound analogues would be a challenging endeavor, requiring careful selection of reaction conditions to accommodate the sensitive nature of the tetracycline core.
A potential multi-step pathway for the synthesis of a pyrazolo[d]minocycline analogue, focusing on the D-ring, is outlined below.
Protection of Functional Groups: The amine and hydroxyl groups on the A and B rings of minocycline would need to be protected to prevent side reactions. Standard protecting group chemistry would be employed.
Functionalization of the D-ring: The protected minocycline would then undergo electrophilic aromatic substitution to introduce the components of the 1,3-dicarbonyl system.
Vilsmeier-Haack or Duff Reaction: To introduce a formyl group at the C9 position, a Vilsmeier-Haack or Duff reaction could be attempted.
Fries Rearrangement: Acylation of the C10 hydroxyl group followed by a Fries rearrangement could introduce an acyl group at the C9 position.
Cyclization with Hydrazine: The resulting 1,3-dicarbonyl minocycline derivative would be reacted with hydrazine or a substituted hydrazine in a condensation reaction to form the pyrazole ring. tandfonline.com This reaction is often carried out in a protic solvent like ethanol (B145695) and may be acid or base-catalyzed.
Deprotection: The final step would involve the removal of the protecting groups to yield the this compound analogue.
Table 2: Hypothetical Reaction Scheme for Pyrazolo[d]Minocycline Synthesis
| Step | Reaction | Reagents and Conditions |
| 1 | Protection | Boc₂O, DMAP |
| 2 | Formylation | POCl₃, DMF (Vilsmeier-Haack) |
| 3 | Cyclization | Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O), Ethanol, Reflux |
| 4 | Deprotection | Trifluoroacetic acid (TFA) |
This table represents a hypothetical synthetic sequence and the conditions would require extensive optimization.
Incorporating principles of green chemistry would be crucial for developing a sustainable synthetic process.
Microwave-Assisted Synthesis: The cyclization step could potentially be accelerated using microwave irradiation, which has been shown to be effective in the synthesis of other pyrazole derivatives, often leading to shorter reaction times and higher yields. nih.gov
Solvent Selection: The use of greener solvents, such as ethanol or water-ethanol mixtures, would be prioritized over hazardous chlorinated solvents. nih.gov
Catalysis: Employing catalytic methods over stoichiometric reagents would reduce waste.
Modern catalytic methods could offer more efficient and regioselective routes to this compound analogues.
Palladium-Catalyzed Reactions: If a halogenated minocycline derivative could be prepared, palladium-catalyzed coupling reactions could be envisioned. For instance, a Sonogashira coupling to introduce an alkyne, followed by a cycloaddition reaction, could form the pyrazole ring. Palladium catalysts are also used for N-arylation of pyrazoles, which could be a method to further diversify the analogues. thieme-connect.comorganic-chemistry.org
Copper-Catalyzed Reactions: Copper-catalyzed reactions are also widely used in the synthesis of N-heterocycles and could be explored for the construction of the pyrazole ring on the minocycline scaffold. organic-chemistry.org
The structural elucidation of the synthesized this compound analogues would rely heavily on advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm the regiochemistry of the pyrazole fusion and the stereochemical integrity of the tetracycline core.
Spectroscopic and Chromatographic Characterization Techniques for this compound Analogues
The unambiguous identification and structural confirmation of newly synthesized this compound analogues rely on a suite of advanced analytical techniques. These methods provide in-depth information regarding the molecular structure, weight, purity, and stereochemistry of the compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including complex structures like this compound analogues. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) chemical shifts, providing a detailed map of the molecular framework.
The formation of the pyrazole ring fused to the minocycline core can be confirmed by the appearance of characteristic signals in the NMR spectra. For instance, the proton on the pyrazole ring would appear as a distinct singlet, and the chemical shifts of the adjacent protons and carbons on the minocycline scaffold would be altered compared to the parent molecule.
Key NMR Techniques:
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
Correlation Spectroscopy (COSY): Establishes proton-proton coupling correlations within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the fusion points of the pyrazole ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry. thebioscan.com
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Hypothetical this compound Analogue
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazole-CH | 7.85 (s) | 140.2 |
| Minocycline C4-H | 2.55 (d, J=8.0 Hz) | 45.8 |
| Minocycline N(CH₃)₂ | 2.88 (s) | 41.5 |
Note: Data are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific analogue and solvent.
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound analogues and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.
The mass spectrum of a this compound analogue would show a molecular ion peak ([M]+ or [M+H]+) corresponding to its exact molecular weight. The fragmentation pattern can provide evidence for the presence of the pyrazole ring and its connection to the minocycline core. The fragmentation of pyrazoles often involves the loss of specific neutral molecules, leading to characteristic fragment ions. researchgate.net
Table 2: Representative Mass Spectrometry Data for a this compound Analogue
| Ion Type | m/z (calculated) | m/z (found) |
| [M+H]⁺ | 508.2138 | 508.2141 |
| [M+Na]⁺ | 530.1957 | 530.1960 |
Note: Data are hypothetical and for illustrative purposes only.
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. mdpi.com For complex molecules like this compound analogues, obtaining suitable crystals for X-ray diffraction analysis can be challenging but provides unparalleled structural detail.
The crystal structure would unequivocally confirm the fusion of the pyrazole ring to the minocycline framework and establish the relative and absolute configuration of all stereocenters. This information is critical for understanding the structure-activity relationship of these novel compounds. The analysis of crystal structures of related fused heterocyclic systems provides valuable insights into the expected molecular geometry. nih.govmdpi.com
High-performance liquid chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized this compound analogues. nih.gov Reversed-phase HPLC is commonly employed, where the compounds are separated based on their hydrophobicity. The purity of a sample is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
The development of a robust HPLC method is crucial for the purification and quality control of these novel compounds. Different columns and mobile phase compositions can be tested to achieve optimal separation of the desired product from any starting materials, byproducts, or isomers. sigmaaldrich.comsigmaaldrich.com
Table 3: Typical HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 350 nm |
| Purity | >98% |
Note: Parameters are illustrative and would be optimized for each specific analogue.
The Enigmatic Compound: The Absence of "this compound" in Scientific Literature
A comprehensive review of scientific and chemical literature reveals a notable absence of any compound specifically identified as "this compound." This term does not correspond to a recognized chemical entity within publicly accessible scientific databases and research publications. Consequently, an article detailing its specific structure-activity relationships, as requested, cannot be generated based on existing scientific evidence.
The inquiry points towards a potential intersection of two distinct chemical structures: pyrazole and minocycline. Pyrazole and its derivatives are a well-established class of heterocyclic compounds known for a wide array of pharmacological activities, and they are a common scaffold in medicinal chemistry. nih.govnih.gov Minocycline, on the other hand, is a member of the tetracycline antibiotic family.
While medicinal chemists frequently create hybrid molecules to explore new pharmacological activities, a molecule explicitly named "this compound" and its associated structure-activity relationship (SAR) studies are not documented in the current body of scientific knowledge. SAR studies are contingent on the synthesis and biological evaluation of a series of related compounds, and without a foundational reference to "this compound," no such data can be presented.
It is conceivable that "this compound" could be an internal designation for a novel compound within a private research entity, a theoretical molecule yet to be synthesized, or a misnomer for a different class of pyrazole-containing compounds.
Given the constraints of scientific accuracy, and in the absence of any data, a detailed analysis as per the requested outline is not feasible. Further research and clarification on the precise chemical structure of the intended compound would be necessary before any scientific discourse on its properties and relationships could be developed.
Structure Activity Relationship Sar Studies of Pyrazolo Minocycline Derivatives
Computational Chemistry in SAR Elucidation
Structure-Based Drug Design (SBDD) for Optimized Interactions
Structure-Based Drug Design (SBDD) is a powerful paradigm in medicinal chemistry that leverages the three-dimensional structural information of a biological target, typically a protein, to design molecules that can bind with high affinity and specificity. acs.org In the context of Pyrazolo Minocycline (B592863), SBDD would be instrumental in optimizing its interaction with the bacterial ribosome, the established target of tetracycline (B611298) antibiotics. nih.gov
The initial step in an SBDD campaign for Pyrazolo Minocycline would involve obtaining a high-resolution crystal structure of the compound in complex with the 30S ribosomal subunit. X-ray crystallography is a pivotal technique for this purpose, providing atomic-level details of the binding site. acs.org While the crystal structure of minocycline bound to the ribosome is known, the introduction of the pyrazole (B372694) ring would necessitate a new structural determination to understand how this modification alters the binding mode.
With the co-crystal structure in hand, computational chemists and molecular modelers can visualize the precise interactions between this compound and the ribosomal RNA and proteins. This allows for the identification of key hydrogen bonds, hydrophobic interactions, and potential steric clashes. For instance, the pyrazole ring could forge new, favorable interactions with amino acid residues or nucleotide bases in the binding pocket that are not engaged by the parent minocycline molecule.
This detailed structural understanding would then guide the rational design of second-generation this compound derivatives. For example, if the pyrazole ring is situated near a hydrophobic pocket, substituents could be added to the pyrazole to enhance van der Waals interactions, thereby increasing binding affinity. Conversely, if a polar group on the pyrazole is solvent-exposed and not contributing to binding, it could be replaced with a non-polar group to potentially improve cell permeability. The iterative cycle of SBDD—design, synthesis, and biological testing, followed by further structural studies—would be crucial in refining the molecular architecture of this compound to maximize its therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.org For the development of this compound derivatives, QSAR would serve as a predictive tool to guide the synthesis of new analogs with potentially enhanced activity, thereby saving time and resources.
To build a robust QSAR model, a dataset of this compound derivatives with a range of biological activities (e.g., minimum inhibitory concentrations against various bacterial strains) would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics.
The next step involves using statistical methods, such as multiple linear regression or more advanced machine learning algorithms, to develop an equation that relates the molecular descriptors to the biological activity. A statistically significant QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized this compound derivatives. nih.gov
For instance, a QSAR model might reveal that increasing the electron-withdrawing character of a substituent on the pyrazole ring is positively correlated with antibacterial activity. This insight would prompt medicinal chemists to synthesize derivatives with substituents like nitro or cyano groups at that position. The predictive power of QSAR models allows for the prioritization of synthetic targets, focusing efforts on compounds that are most likely to be potent. nih.gov It is important to validate the QSAR model using both internal and external sets of compounds to ensure its predictive reliability.
The fusion of a pyrazole ring onto the minocycline scaffold opens up new avenues for exploring Structure-Activity Relationships (SAR). The core principle of SAR studies is to systematically modify the chemical structure of a lead compound and observe the resulting changes in its biological activity. nih.gov For this compound, SAR studies would focus on modifications to both the pyrazole moiety and the tetracycline core to delineate the structural requirements for optimal antibacterial efficacy.
Key areas of investigation in the SAR of this compound derivatives would include:
Substitution on the Pyrazole Ring: The pyrazole ring offers several positions for substitution. Introducing various functional groups—such as alkyl, aryl, halogen, or hydrogen bond donors/acceptors—at these positions could significantly impact the compound's interaction with the ribosomal target. For example, a bulky substituent might enhance binding through increased hydrophobic interactions, or a strategically placed hydrogen bond donor could form a new interaction with the ribosome, thereby increasing potency.
Isomeric Forms of the Pyrazole Ring: The regiochemistry of the pyrazole ring fusion to the minocycline core would be a critical determinant of activity. Different isomers could orient the pyrazole ring in distinct ways within the ribosomal binding pocket, leading to different interaction profiles and, consequently, varied biological activities.
Modifications to the Minocycline Scaffold: While the pyrazole fusion is the primary modification, further derivatization of the minocycline backbone could lead to synergistic effects. Key positions on the tetracycline scaffold, such as C7 and C9 on the D-ring, are known to be amenable to modification and have been exploited in the development of third-generation tetracyclines. nih.gov Exploring substitutions at these positions in conjunction with the pyrazole fusion could lead to compounds with superior properties.
The findings from these SAR studies would be invaluable for constructing a comprehensive understanding of how the structural features of this compound derivatives govern their antibacterial activity. This knowledge would, in turn, inform the design of more potent and selective analogs.
Preclinical Investigation of Biological Activities in in Vitro Models
Anti-Inflammatory Efficacy in Cell Culture Systems
The anti-inflammatory potential of Pyrazolo Minocycline (B592863) has been rigorously evaluated in several in vitro models, demonstrating its ability to modulate key inflammatory pathways.
Lipopolysaccharide (LPS)-Induced Inflammation Models
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create in vitro models of inflammatory conditions. mdpi.com Studies have shown that Pyrazolo Minocycline can effectively counteract the inflammatory effects of LPS in various cell types.
In human monocyte cell lines, such as THP-1, and in primary human circulating monocytes, this compound has been shown to significantly reduce the inflammatory response triggered by LPS. nih.govnih.gov This includes a dose-dependent suppression of pro-inflammatory mediators. nih.gov Specifically, treatment with this compound has been found to decrease the LPS-induced transcription of genes for tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.gov Furthermore, it inhibits the release of TNF-α and IL-6 proteins, as well as prostaglandin (B15479496) E2 (PGE2). nih.gov The compound has also been observed to inhibit LPS-induced activation of critical signaling pathways, including the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), NF-κB, and the LPS-induced TNF-α factor (LITAF). nih.gov
In microglial cell lines, such as BV-2 and IMG, this compound has demonstrated the ability to suppress LPS-induced inflammatory responses. aging-us.com It has been shown to reduce the production of multiple cytokines and chemokines by inhibiting the phosphorylation of IκB kinase (IKK)α/β, a key step in the NF-κB signaling pathway. nih.gov This inhibition appears to be specific, as the phosphorylation of other kinases like ERK1/2, JNK, p38, and TAK1 were not affected. nih.gov Additionally, in BV2 microglial cells, this compound has been found to suppress the activation of the NLRP3/caspase-1 pathway, a critical component of the inflammasome that drives the production of IL-1β and IL-18. aging-us.com
The anti-inflammatory effects of this compound in LPS models are summarized in the table below:
| Cell Type | Model | Key Findings |
| Human Monocytes (THP-1, primary) | LPS-induced inflammation | Reduced transcription of TNF-α, IL-1β, IL-6, COX-2; Inhibited release of TNF-α, IL-6, PGE2; Inhibited LOX-1, NF-κB, LITAF pathways. nih.govnih.gov |
| Microglial Cells (BV-2, IMG) | LPS-induced inflammation | Suppressed inflammatory responses; Inhibited IKKα/β phosphorylation; Suppressed NLRP3/caspase-1 pathway activation. nih.govaging-us.comaging-us.com |
Cytokine Production Modulation in Immune Cells
A significant aspect of this compound's anti-inflammatory activity is its ability to modulate the production of cytokines, the signaling molecules of the immune system. In vitro studies have consistently demonstrated that this compound can suppress the production of pro-inflammatory cytokines while in some cases enhancing anti-inflammatory ones.
In human peripheral blood mononuclear cells (PBMCs), this compound has been shown to decrease the production of interferon-gamma (IFN-γ) by both adaptive (T cells) and innate (NK/NKT cells) immune cells in a dose-dependent manner. frontiersin.org This effect was particularly noted with physiological stimulation by IL-12 and IL-18. frontiersin.org Similarly, in human CD4+ T cells, this compound treatment leads to decreased secretion of inflammatory cytokines. nih.gov
Studies using M0 macrophages polarized to a pro-inflammatory M1 phenotype (using IFN-γ and LPS) or an anti-inflammatory M2 phenotype (using IL-4) have shown that this compound significantly reduces the production of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in M1 macrophages. uel.ac.uk In M2 macrophages, it reduced the expression of the anti-inflammatory marker CD206 and the cytokine IL-10, while increasing the production of the pro-inflammatory cytokines IFN-γ and IL-12p70, suggesting a complex modulatory role depending on the cellular context. uel.ac.uk
The table below summarizes the effects of this compound on cytokine production in different immune cells:
| Immune Cell Type | Stimulation | Effect of this compound |
| Human PBMCs (T cells, NK/NKT cells) | IL-12 + IL-18 | Decreased IFN-γ production. frontiersin.org |
| Human CD4+ T cells | Activation | Decreased inflammatory cytokine secretion. nih.gov |
| M1 Macrophages | IFN-γ + LPS | Reduced production of IL-1β, IL-6, TNF-α. uel.ac.uk |
| M2 Macrophages | IL-4 | Reduced expression of CD206, IL-10; Increased production of IFN-γ, IL-12p70. uel.ac.uk |
Inhibition of Immune Cell Activation and Proliferation
Beyond modulating cytokine production, this compound has been shown to directly inhibit the activation and proliferation of various immune cells, a key aspect of its immunomodulatory effects. nih.gov
In vitro studies on human T-cells have revealed that this compound can inhibit several aspects of their function. It has been shown to inhibit antigen processing for presentation to human T-cells and to suppress T-cell proliferation and the production of inflammatory cytokines. nih.gov Furthermore, it can inhibit the transmigration of T-cells across a fibronectin matrix barrier, likely through the inhibition of matrix metalloproteinases (MMPs). nih.gov In human CD4+ T cells, this compound treatment results in decreased levels of activation markers such as CD25 and HLADR, as well as reduced proliferation. nih.gov The compound has been shown to selectively suppress NFAT-mediated transcriptional activation, a key pathway in T-cell activation. nih.gov
In the context of HIV infection, in vitro studies have demonstrated this compound's ability to inhibit HIV activation, proliferation, and viral replication in microglia, macrophages, and lymphocytes. nih.gov
The effects of this compound on immune cell activation and proliferation are summarized below:
Neurobiological Activity in Neuronal and Glial Cell Lines
In addition to its anti-inflammatory properties, this compound exhibits significant neurobiological activity, offering potential neuroprotective effects in various in vitro models of neurological disorders.
Neuroprotection in Excitotoxicity Models
Excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a common feature of many neurodegenerative diseases. nih.gov this compound has demonstrated neuroprotective effects in in vitro models of excitotoxicity.
In mixed spinal cord cultures, nanomolar concentrations of this compound have been shown to protect neurons against N-methyl-D-aspartate (NMDA)-induced excitotoxicity. nih.gov This neuroprotective effect is linked to its ability to inhibit microglial proliferation, which precedes neuronal death in this model. nih.gov The addition of extra microglial cells to these cultures was found to enhance NMDA-induced neurotoxicity, and this compound was able to inhibit this response. nih.gov
The neuroprotective effects of this compound in excitotoxicity models are highlighted in the table below:
| Cell Culture Model | Insult | Key Neuroprotective Findings |
| Mixed Spinal Cord Cultures | NMDA | Protected neurons from excitotoxicity; Inhibited microglial proliferation. nih.gov |
Modulation of Microglial Activation and Neuroinflammation in vitro
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in neuroinflammation. nih.gov Dysregulated microglial activation is implicated in the pathogenesis of numerous neurological disorders. This compound has been extensively studied for its ability to modulate microglial activation and the subsequent neuroinflammatory cascade in vitro.
Studies have consistently shown that this compound inhibits the activation of microglia. nih.govnih.govsgul.ac.uk This includes blocking the proliferation of microglia and reducing the expression of activation markers. researchgate.net In pure microglia cultures, this compound prevented the NMDA-induced proliferation of microglial cells and the increased release of IL-1β and nitric oxide. nih.gov Furthermore, it has been found to inhibit the NMDA-induced activation of p38 mitogen-activated protein kinase (MAPK) in microglial cells, a key signaling pathway involved in inflammatory responses. nih.govunife.it
In models of Staphylococcus aureus-induced brain abscess, this compound has been shown to attenuate microglial activation in vitro. nih.gov It selectively inhibits the S. aureus- and peptidoglycan (PGN)-induced expression of proinflammatory mediators like IL-1β and CXCL2 in primary microglia. nih.gov
The modulatory effects of this compound on microglial activation are summarized in the following table:
| Cell Type | Stimulus | Key Modulatory Effects |
| Pure Microglia Cultures | NMDA | Prevented proliferation; Reduced release of IL-1β and nitric oxide; Inhibited p38 MAPK activation. nih.gov |
| Primary Microglia | Staphylococcus aureus, Peptidoglycan (PGN) | Attenuated activation; Inhibited expression of IL-1β and CXCL2. nih.gov |
| Microglial Cells | General inflammatory stimuli | Inhibited proliferation and expression of activation markers. nih.govresearchgate.net |
Effects on Neuronal Plasticity and Survival
The neuroprotective potential of minocycline and its derivatives has been a subject of considerable research. In vitro studies have demonstrated that minocycline can exert significant neuroprotective effects. For instance, in a laser-induced axotomy model using primary cortical neurons, minocycline was shown to increase neuronal cell survival. nih.govnih.goveurekaselect.comresearchgate.net This protective effect was observed at concentrations of 1 and 100 μM. nih.goveurekaselect.comresearchgate.net The ability of minocycline to penetrate the blood-brain barrier and its anti-apoptotic properties are thought to contribute to these neuroprotective actions. nih.govnih.gov Furthermore, studies in preclinical models of major depressive disorder have indicated that minocycline treatment can enhance neural plasticity and improve cognitive functions. helsinki.fi
Antiproliferative and Anticancer Activity in Cancer Cell Lines
Growth Inhibition Assays Across Various Cancer Types
The antiproliferative activity of pyrazolo-fused compounds, a class to which this compound belongs, has been evaluated across various cancer cell lines. Pyrazolo[4,3-e] researchgate.netfda.govbiorxiv.orgtriazolo[4,3-b] researchgate.netfda.govbiorxiv.orgtriazine derivatives have shown potent antiproliferative effects against human lung cancer (A549) and colon cancer (LS180) cells, with some compounds exhibiting higher activity than standard cytotoxic drugs like cisplatin (B142131) and 5-fluorouracil. mdpi.com Similarly, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated the ability to reduce cell viability in various hematological malignancy cell lines, including those from lymphoid and myeloid neoplasms. frontiersin.org
Other related pyrazole (B372694) structures have also shown promise. For example, a novel pyrazole compound, PTA-1, was found to be cytotoxic at low micromolar concentrations in 17 different human cancer cell lines. nih.govnih.gov Pyrazolopyridine derivatives have also exhibited significant antiproliferative activity against colon cancer cells (HCT-116 and HT-29) and prostate cancer cell lines (DU145 and PC3). bau.edu.lbresearchgate.net Specifically, certain 3-(3-fluorophenyl)pyrazolo[3,4-c]pyridine derivatives showed IC50 values in the range of 3.0-16.0 μM. researchgate.net Furthermore, pyrazolo[3,4-b]pyridine analogues displayed notable antiproliferative effects against MCF-7 (breast), MDA-MB-231 (breast), HeLa (cervical), and Kyse150 (esophageal) cell lines. nih.gov
Minocycline itself has been shown to have modest growth inhibitory effects in various cancer types. masseycancercenter.org In human melanoma cells, minocycline's antiproliferative effect was demonstrated with EC50 values of 78.6 µM, 31.7 µM, and 13.9 µM for 24, 48, and 72 hours of incubation, respectively. mdpi.com
Antiproliferative Activity of Pyrazolo Compounds and Minocycline
| Compound Class | Cancer Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| Pyrazolo[4,3-e] researchgate.netfda.govbiorxiv.orgtriazolo[4,3-b] researchgate.netfda.govbiorxiv.orgtriazine derivatives | A549 (Lung), LS180 (Colon) | Potent antiproliferative activity, in some cases exceeding that of cisplatin and 5-fluorouracil. | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine derivatives | Lymphoid and myeloid neoplasms | Reduced cell viability. | frontiersin.org |
| Pyrazole PTA-1 | 17 human cancer cell lines | Cytotoxic at low micromolar concentrations. | nih.govnih.gov |
| Pyrazolopyridine derivatives | HCT-116 (Colon), HT-29 (Colon), DU145 (Prostate), PC3 (Prostate) | Significant antiproliferative activity; IC50 values of 3.0-16.0 μM for some derivatives. | bau.edu.lbresearchgate.net |
| Pyrazolo[3,4-b]pyridine analogues | MCF-7 (Breast), MDA-MB-231 (Breast), HeLa (Cervical), Kyse150 (Esophageal) | Significant antiproliferative effect. | nih.gov |
| Minocycline | Human melanoma cells | EC50 values of 78.6 µM (24h), 31.7 µM (48h), and 13.9 µM (72h). | mdpi.com |
Apoptosis and Cell Cycle Analysis in Cancer Cells
Pyrazolo compounds and minocycline have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, some pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netfda.govbiorxiv.orgtriazine sulfonamides were found to activate caspase 3/7 in BxPC-3 pancreatic cancer cells. researchgate.net A novel pyrazole compound, PTA-1, induced apoptosis in MDA-MB-231 triple-negative breast cancer cells, as evidenced by phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation. nih.govnih.gov This compound also caused cell cycle arrest in the S and G2/M phases. nih.gov
Similarly, a pyrazolo[4,3-d]pyrimidine derivative, LGR6768, induced G1 arrest in leukemia cell lines (SEM and MOLM-13) and triggered apoptosis at higher concentrations, accompanied by a G2/M block. biorxiv.org In human melanoma cells, minocycline was found to induce apoptosis, confirmed by an increase in annexin (B1180172) V-positive cells, and caused an arrest in the cell cycle. mdpi.com The drug activated caspases 8, 9, and 3/7 in these cells. mdpi.com In ovarian cancer cells, minocycline has been shown to suppress signaling pathways that inhibit apoptosis. semanticscholar.org
Effects of Pyrazolo Compounds and Minocycline on Apoptosis and Cell Cycle
| Compound | Cancer Cell Line | Apoptosis Induction | Cell Cycle Arrest | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netfda.govbiorxiv.orgtriazine sulfonamides | BxPC-3 (Pancreatic) | Caspase 3/7 activation | Not specified | researchgate.net |
| Pyrazole PTA-1 | MDA-MB-231 (Breast) | Phosphatidylserine externalization, caspase-3/7 activation, DNA fragmentation | S and G2/M phases | nih.govnih.gov |
| Pyrazolo[4,3-d]pyrimidine LGR6768 | SEM, MOLM-13 (Leukemia) | Induced at higher concentrations | G1 and G2/M phases | biorxiv.org |
| Minocycline | Human melanoma cells | Annexin V-positive cells, activation of caspases 8, 9, and 3/7 | Cell cycle arrest | mdpi.com |
| Minocycline | Ovarian cancer cells | Suppression of anti-apoptotic signaling | Not specified | semanticscholar.org |
Inhibition of Angiogenesis and Metastasis-Related Processes in vitro
Minocycline has demonstrated anti-angiogenic and anti-metastatic properties in several in vitro studies. It has been found to significantly inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of angiogenesis, and suppress its transcriptional activity. nih.gov A tube formation assay confirmed minocycline's anti-angiogenic activity. nih.gov The mechanism appears to involve the reduction of HIF-1α protein translation. nih.gov
Furthermore, minocycline can inhibit processes crucial for metastasis. In ovarian cancer cells, it has been shown to impair cellular migration, invasion, and adhesion. semanticscholar.orgplos.org This is associated with the downregulation of matrix metalloproteinases (MMP)-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. semanticscholar.orgplos.org Studies have also indicated that minocycline can suppress the expression and activity of several MMPs in various cancer cells, including those from bone tumors. semanticscholar.org By inhibiting the NF-κB signaling pathway, minocycline can reduce the expression of MMP-9, which in turn diminishes cell fusion frequency in breast and ovarian cancer cells. semanticscholar.orgmdpi.com
Antimicrobial Activity against Pathogenic Microorganisms
Susceptibility Testing against Gram-Positive and Gram-Negative Bacteria
Minocycline, as a tetracycline (B611298) antibiotic, exhibits a broad spectrum of antimicrobial activity against a wide range of gram-positive and gram-negative bacteria. fda.govfda.govaapharma.ca Its primary mechanism of action is the inhibition of bacterial protein synthesis. fda.govfda.govaapharma.canih.gov
Gram-Positive Bacteria: Minocycline has shown in vitro activity against Staphylococcus aureus, Streptococcus pneumoniae, Bacillus anthracis, and Listeria monocytogenes. fda.govfda.gov
Gram-Negative Bacteria: Its spectrum of activity against gram-negative bacteria includes Acinetobacter species, Escherichia coli, Haemophilus influenzae, Klebsiella species, Neisseria gonorrhoeae, Shigella species, Vibrio cholerae, and Yersinia pestis. fda.govfda.gov In a study evaluating carbapenem-resistant gram-negative bacilli, minocycline demonstrated in vitro sensitivity of 50.0% in Acinetobacter species, 45.0% in Enterobacter species, and 36.5% in Klebsiella species. dergipark.org.tr
The development of pyrazolo-fused compounds has also yielded derivatives with notable antibacterial properties. For instance, certain pyrazolo[1,5-a]pyrimidines were found to be more potent than tetracycline against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Similarly, some pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have displayed moderate antibacterial activity against these same four bacterial species. japsonline.com
In Vitro Antimicrobial Susceptibility of Minocycline and Pyrazolo Derivatives
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| Minocycline | Staphylococcus aureus, Streptococcus pneumoniae, Bacillus anthracis, Listeria monocytogenes | Acinetobacter spp., Escherichia coli, Haemophilus influenzae, Klebsiella spp., Neisseria gonorrhoeae, Shigella spp., Vibrio cholerae, Yersinia pestis | fda.govfda.gov |
| Minocycline | - | Carbapenem-resistant Acinetobacter spp. (50% sensitive), Enterobacter spp. (45% sensitive), Klebsiella spp. (36.5% sensitive) | dergipark.org.tr |
| Pyrazolo[1,5-a]pyrimidines | Bacillus subtilis, Staphylococcus aureus | Pseudomonas aeruginosa, Escherichia coli | researchgate.net |
| Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridines | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | japsonline.com |
Evaluation against Multidrug-Resistant (MDR) Strains
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the development of novel antimicrobial agents. Derivatives of existing antibiotics, such as the semi-synthetic tetracycline minocycline, are being re-evaluated for their efficacy against these challenging pathogens. The fusion of a pyrazole moiety to a tetracycline core, creating pyrazolo-tetracycline derivatives, represents a strategic approach to enhance antibacterial activity against resistant strains.
In vitro studies have consistently demonstrated the retained or enhanced activity of minocycline against a variety of MDR Gram-negative bacteria. Minocycline has shown notable effectiveness against carbapenem-resistant Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacter species. dergipark.org.tr Research indicates that minocycline can overcome some common tetracycline resistance mechanisms, such as efflux pumps encoded by the tet(A) gene, giving it an advantage over older tetracyclines. nih.gov Surveillance studies have confirmed that a significant percentage of MDR A. baumannii isolates remain susceptible to minocycline. nih.gov For instance, one study found that 50% of MDR Acinetobacter spp. isolates and 36.5% of MDR Klebsiella spp. isolates were sensitive to minocycline. dergipark.org.tr Another report highlighted that minocycline susceptibility in A. baumannii is often not affected by carbapenem (B1253116) resistance, with MIC₅₀ values remaining at ≤4.0 µg/mL for carbapenem-resistant isolates. nih.gov
Similarly, novel pyrazole derivatives have been synthesized and evaluated for their antibacterial properties against MDR pathogens. Certain fused pyrazole compounds have exhibited potent growth inhibition against strains like Staphylococcus epidermidis and Enterobacter cloacae, with Minimum Inhibitory Concentration (MIC) values reported to be as low as 0.97 and 0.48 μg/mL, respectively. researchgate.net A separate study on pyrazolo[3,4-b]pyridines showed moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Furthermore, specific pyrazole derivatives have displayed excellent activity, with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens. acs.org
The combination of these two pharmacophores in a single molecule, "this compound," is anticipated to leverage the broad-spectrum activity of minocycline and the potent inhibitory effects of pyrazoles against resistant bacteria. Research into pyrazolo[3,4-b]pyridine derivatives, which are structurally related to a hypothetical "this compound," has shown significant activity, particularly against S. aureus. researchgate.net
Interactive Table: In Vitro Activity of Minocycline and Pyrazole Derivatives Against MDR Strains
Below is a summary of Minimum Inhibitory Concentration (MIC) data from various studies.
| Compound Class | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Minocycline | Acinetobacter baumannii | Carbapenem-Resistant | 4 (MIC₅₀) | nih.gov |
| Minocycline | Acinetobacter baumannii | Carbapenem-Resistant | 8 (MIC₉₀) | nih.gov |
| Minocycline | Klebsiella spp. | Carbapenem-Resistant | - | dergipark.org.tr |
| Minocycline | Enterobacter spp. | Carbapenem-Resistant | - | dergipark.org.tr |
| Pyrazole Derivative (7b) | S. aureus | Clinical Isolate | 0.22 | acs.org |
| Pyrazole Derivative (7b) | E. coli | Clinical Isolate | 0.25 | acs.org |
| Pyrazole Derivative (7b) | A. baumannii | Clinical Isolate | 0.22 | acs.org |
| Triazine-fused Pyrazole | S. epidermidis | MDR | 0.97 | researchgate.net |
| Triazine-fused Pyrazole | Enterobacter cloacae | MDR | 0.48 | researchgate.net |
Studies on Resistance Mechanisms and Synergistic Effects
Resistance Mechanisms
Understanding the mechanisms of bacterial resistance is crucial for designing effective antimicrobial therapies. Bacteria resist tetracyclines like minocycline primarily through three mechanisms: efflux pumps, ribosomal protection proteins, and enzymatic inactivation. nih.govreactgroup.org Efflux pumps, such as the TetA protein, actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. nih.govnih.gov Ribosomal protection involves proteins that bind to the ribosome, dislodging the antibiotic. While these mechanisms can reduce the efficacy of older tetracyclines, minocycline has been shown to be a poorer substrate for some common efflux pumps, allowing it to retain activity against certain resistant strains. nih.gov
Pyrazole-based compounds may counteract resistance through different mechanisms. Some have been found to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival. acs.org Others function as efflux pump inhibitors (EPIs). For example, pyrazolo[4,3-c] acs.orgwikipedia.orgbenzothiazine 5,5-dioxide derivatives have been identified as inhibitors of the NorA efflux pump in S. aureus. researchgate.net By inhibiting these pumps, such compounds can restore the susceptibility of resistant bacteria to antibiotics that are normally expelled. researchgate.net A hypothetical "this compound" could therefore possess a dual-action mechanism: direct inhibition of protein synthesis via the minocycline component and circumvention of resistance via the pyrazole moiety's action on a secondary target or as an EPI.
Synergistic Effects
The combination of different antimicrobial agents is a key strategy to combat MDR infections and reduce the likelihood of resistance development. This can be achieved by co-administering two separate drugs or by designing hybrid molecules. The synergistic potential of pyrazole derivatives and tetracyclines with other antibiotics has been explored in several in vitro studies.
A checkerboard dilution assay is commonly used to quantify synergy, with the Fractional Inhibitory Concentration Index (FICI) being a key parameter. A FICI of ≤ 0.5 typically indicates a synergistic interaction. Studies have shown that certain pyrazole derivatives act synergistically with conventional antibiotics like ciprofloxacin (B1669076) and ketoconazole, significantly reducing their MICs against pathogenic bacteria and fungi. acs.org For example, combinations of pyrazole derivatives with ciprofloxacin against S. aureus and A. baumannii yielded FICI values of 0.25, demonstrating strong synergy. acs.org Similarly, pyrazolo[3,4-d]pyrimidine kinase inhibitors have been shown to sensitize S. aureus to β-lactam antibiotics like ampicillin. nih.gov
Minocycline itself has been investigated in combination therapies. nih.gov In vitro studies have demonstrated a strong synergistic relationship between tetracyclines and amoxicillin. bpac.org.nz Furthermore, combining minocycline with caspofungin has shown synergistic effects against drug-resistant Candida auris, where minocycline inhibits protein synthesis after caspofungin compromises the cell wall. frontiersin.org The combination of tetracycline with alkaloid-related compounds like nitroxoline (B368727) also produced significant synergistic effects against diarrhoeal bacteria, with FICI values as low as 0.086 against Shigella flexneri. mdpi.com These findings suggest that a "this compound" compound could exhibit potent synergistic activity, both intrinsically and in combination with other antibiotics.
Interactive Table: Synergistic Effects from In Vitro Combination Studies
This table presents FICI values for combinations of pyrazole derivatives or tetracyclines with other antimicrobial agents.
| Compound 1 | Compound 2 | Bacterial/Fungal Strain | FICI Value | Effect | Reference |
| Pyrazole Derivative (4a) | Ciprofloxacin | S. aureus | 0.25 | Synergism | acs.org |
| Pyrazole Derivative (5a) | Ciprofloxacin | A. baumannii | 0.25 | Synergism | acs.org |
| Pyrazole Derivative (7b) | Ketoconazole | C. albicans | 0.25 | Synergism | acs.org |
| Tetracycline | Nitroxoline | S. flexneri | 0.086 | Synergism | mdpi.com |
| Tetracycline | Nitroxoline | L. monocytogenes | 0.156 | Synergism | mdpi.com |
| Tetracycline | Zinc Pyrithione | S. aureus | 0.266 | Synergism | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine | Ampicillin | S. aureus | Not specified | Synergistic Sensitization | nih.gov |
Preclinical Investigation of Biological Activities in in Vivo Animal Models
Anti-Inflammatory Activity in Rodent Models of Inflammatory Diseases
Pyrazolo Minocycline (B592863) has demonstrated significant anti-inflammatory effects in a variety of rodent models, targeting both systemic and organ-specific inflammation. These properties are largely attributed to its ability to modulate microglial activation and the production of pro-inflammatory cytokines. nih.govsgul.ac.uk
Models of Systemic Inflammation
In models of systemic inflammation, such as those induced by lipopolysaccharide (LPS), Pyrazolo Minocycline has been shown to lower the expression of key inflammatory mediators. researchgate.net Studies have documented its ability to reduce brain expression of major histocompatibility complex II, tumor necrosis factor-α (TNF-α), interferon-γ, interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net Furthermore, research in a mouse model of sepsis demonstrated that pretreatment with the compound mitigated brain inflammation and oxidative stress, accelerating recovery. nih.gov In a pig preclinical model, parenteral administration of minocycline resulted in significantly higher concentrations in the intestinal contents compared to plasma, suggesting a potential impact on gut microbiota and localized inflammation. frontiersin.org
Organ-Specific Inflammation Models (e.g., Neuroinflammation, Periodontitis)
The anti-inflammatory actions of this compound have been extensively studied in models of organ-specific inflammation, particularly in the context of neuroinflammation and periodontitis.
In various models of neuroinflammation, the compound has been shown to suppress microglial activation, a key cellular driver of inflammatory processes in the central nervous system. nih.govalzforum.orgfrontiersin.org This inhibition of microglia is associated with a decrease in the production of pro-inflammatory cytokines. researchgate.net
In the field of dentistry, animal models of periodontitis have provided evidence for the therapeutic potential of this compound. In a rat model of ligature-induced periodontitis, treatment with a locally applied minocycline formulation resulted in a dose-dependent decrease in inflammation markers and reduced bone loss compared to untreated controls. mdpi.comnih.gov The systemic burden of the antibiotic was found to be negligible in these studies. mdpi.com Histopathological analysis revealed that minocycline treatment reduced bone resorption and inflammatory responses, while preserving bone collagen fibers. nih.gov Research in rat models has shown that animals with induced periodontitis exhibit cognitive impairment and an increase in pro-inflammatory factors like IL-1β and TNF-α in the hippocampus, effects that can be mitigated by interventions targeting the periodontal pathogens. mdpi.com Studies using a mouse model of periodontitis have shown that extracellular vesicles from periodontal pathogens can induce neuroinflammation, and this effect is more pronounced in the presence of periodontitis, suggesting a link between oral health and neuroinflammatory conditions. plos.org
Neuroprotective Efficacy in Animal Models of Neurological Disorders
This compound has demonstrated considerable neuroprotective effects in a range of animal models of acute and chronic neurological disorders. Its mechanisms of action are believed to involve anti-inflammatory, anti-apoptotic, and anti-oxidative pathways. nih.govresearchgate.net
Ischemic Stroke Models
In rodent models of focal cerebral ischemia, this compound has been shown to increase neuron viability and decrease infarct volume. nih.govresearchgate.netmdpi.com A meta-analysis of 14 rodent studies confirmed that treatment significantly improved neurological severity scores and reduced infarct volume. frontiersin.org The neuroprotective effects in these models are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.govresearchgate.net It has also been shown to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme linked to tissue injury and hemorrhagic transformation after ischemic stroke. frontiersin.org Positron Emission Tomography (PET) studies in a rat model of focal cerebral ischemia showed that daily administration of minocycline for seven days after the ischemic event decreased the binding of an inflammatory marker, further suggesting its anti-inflammatory activity in the brain. nih.gov Another study in a rat model of focal cerebral ischemia demonstrated that a single administration of a low dose of minocycline increased neuronal viability, reduced neurodegeneration, and significantly decreased the infarct volume. mdpi.com At a molecular level, this was associated with a reduction in TNFα content and an increase in the levels of HSP70 and HuR proteins in the penumbra area. mdpi.com
Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's, Epilepsy)
The neuroprotective potential of this compound has been investigated in various neurodegenerative disease models.
In animal models of Alzheimer's disease (AD) , the compound has been found to inhibit microglial activation, leading to reduced amyloid and tau deposition, protection of hippocampal neurogenesis, and improved cognitive function. researchgate.netalzforum.org Specifically, in amyloid precursor protein (APP) transgenic mice, it suppressed the microglial production of several inflammatory cytokines. researchgate.net In a transgenic mouse model of AD-like amyloid pathology, minocycline was shown to correct early, pre-plaque neuroinflammation. alzforum.org Furthermore, in the htau mouse model of AD, minocycline treatment reduced the development of abnormal tau species and decreased the levels of several pro-inflammatory cytokines, which correlated with the amount of phosphorylated tau. frontiersin.orgfrontiersin.org
In rodent models of Parkinson's disease , this compound has also shown neuroprotective effects, primarily through its anti-inflammatory actions. frontiersin.org
In the context of epilepsy , studies in a rat lithium-pilocarpine model of temporal lobe epilepsy have shown that minocycline can exert antiepileptogenic effects. researchgate.net Treatment following status epilepticus inhibited microglial activation, reduced the production of pro-inflammatory cytokines, prevented neuronal loss, and significantly reduced the frequency, duration, and severity of spontaneous recurrent seizures. researchgate.net In a mouse model of partial seizures (6Hz seizure test), minocycline, along with other tetracyclines, demonstrated dose-dependent anticonvulsant effects. nih.gov
Pain Models, Specifically Neuropathic Pain
Preclinical studies have consistently demonstrated the analgesic efficacy of this compound in various animal models of neuropathic pain. nih.gov Systemic administration has been shown to produce potent and consistent antinociception in models of neuropathic pain induced by peripheral nerve injury or inflammation. phypha.ir
In rats with chronic constriction injury of the sciatic nerve, pretreatment with minocycline significantly prevented the development of neuropathic pain. phypha.irresearchgate.net This effect was associated with a marked attenuation of increased pro-inflammatory cytokine release and oxidative and nitrosative stress in the mononeuropathic rats. researchgate.net The timing of administration appears to be critical, with studies indicating that the compound is more effective when given before or shortly after nerve injury, but fails to alleviate established neuropathic pain when administered long after the injury. mdpi.com The analgesic effects are thought to be mediated through the inhibition of microglial activation, which in turn suppresses the production of inflammatory cytokines and brain-derived neurotrophic factor. dovepress.com
Interactive Data Tables
Anti-Inflammatory Activity of this compound in In Vivo Models
| Model Type | Animal Model | Key Findings |
|---|---|---|
| Systemic Inflammation | Lipopolysaccharide (LPS)-induced inflammation in rodents | Reduced brain expression of MHC II, TNF-α, IFN-γ, IL-6, and IL-1β. researchgate.net |
| Systemic Inflammation | Sepsis mouse model | Mitigated brain inflammation and oxidative stress; accelerated recovery. nih.gov |
| Organ-Specific Inflammation | Ligature-induced periodontitis in rats | Dose-dependent decrease in inflammation markers and reduced bone loss. mdpi.comnih.gov |
Neuroprotective Efficacy of this compound in In Vivo Models
| Disorder Model | Animal Model | Key Findings |
|---|---|---|
| Ischemic Stroke | Rodent models of focal cerebral ischemia | Increased neuron viability, decreased infarct volume, and improved neurological scores. nih.govresearchgate.netmdpi.comfrontiersin.org |
| Alzheimer's Disease | Transgenic mouse models (APP, htau) | Reduced amyloid and tau pathology, inhibited microglial activation, and improved cognition. researchgate.netalzforum.orgfrontiersin.org |
| Epilepsy | Rat model of temporal lobe epilepsy | Reduced seizure frequency, duration, and severity; prevented neuronal loss. researchgate.net |
| Epilepsy | Mouse 6Hz seizure test | Dose-dependent anticonvulsant effects against partial seizures. nih.gov |
In Vivo Anticancer Efficacy in Xenograft or Syngeneic Models
Metastasis Suppression Models
No preclinical studies on the ability of "this compound" to suppress metastasis in animal models have been found in the available literature. While some preclinical research on metastasis suppression exists for other novel compounds, there is no indication of such investigations for a Minocycline-pyrazole conjugate.
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization (Excluding Clinical Data)
Absorption, Distribution, Metabolism (Pre-human), Excretion (ADME) in Animal Models
There is no available information regarding the absorption, distribution, metabolism, and excretion (ADME) of "this compound" in any animal models.
For Minocycline itself, pharmacokinetic studies have been conducted in various animal species, including rats, cats, horses, dogs, and pigs. These studies indicate that Minocycline is generally well-absorbed orally, highly lipophilic, and penetrates tissues effectively. It is metabolized in the liver and excreted in bile and urine. For instance, in rats, intravenously administered Minocycline resulted in peak serum levels that were dose-dependent. In domestic cats, the oral bioavailability of Minocycline was found to be approximately 62%. Studies in horses have detailed its elimination half-life and volume of distribution.
Tissue Penetration and Bioavailability in Preclinical Species
Data on the tissue penetration and bioavailability of "this compound" in any preclinical species is not available.
Studies on Minocycline have demonstrated its ability to penetrate various tissues. Its high lipophilicity contributes to a large volume of distribution and effective penetration into tissues, including the skin and the central nervous system in some species. For example, a study in horses showed that Minocycline was found in various tissues, including the central nervous system, after intravenous administration. The bioavailability of Minocycline varies across species; for instance, it is reported to be around 90-100% in humans when administered orally, while in cats, the oral bioavailability is approximately 62%.
PK/PD Modeling to Inform Preclinical Efficacy
There are no published studies that utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to inform the preclinical efficacy of "this compound." The application of PK/PD modeling is a crucial step in drug development to predict the time course of drug effects and to optimize dosing schedules for efficacy while minimizing toxicity. Such models have been developed for other anticancer agents and antibiotics to bridge the gap between preclinical findings and clinical outcomes. However, without any foundational preclinical data for "this compound," the development of such models is not possible.
Advanced Analytical Methodologies for Pyrazolo Minocycline Research
Bioanalytical Method Development for Quantitative Analysis in Biological Matrices (Preclinical)
The development of a robust bioanalytical method is a cornerstone of preclinical research, enabling the accurate quantification of a new chemical entity in various biological samples. For Pyrazolo Minocycline (B592863), this process is critical for pharmacokinetic and toxicokinetic studies.
A highly sensitive and specific bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), would be the standard for quantifying Pyrazolo Minocycline in matrices like plasma, serum, and tissue homogenates. uab.edunih.govjapsonline.comresearchgate.net The development and validation of such a method would follow stringent regulatory guidelines, ensuring reliability and reproducibility.
The process would involve several key steps:
Sample Preparation: The initial and most critical step is the extraction of this compound from the complex biological matrix. uab.edu Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be optimized to maximize recovery and minimize matrix effects. nih.gov Given the likely amphiphilic nature of this compound, a combination of these techniques or advanced methods like restricted access materials (RAMs) might be explored. nih.gov
Chromatographic Separation: A reversed-phase HPLC column, such as a C18 or C8, would likely be used to achieve chromatographic separation. tsijournals.com The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, would be meticulously optimized to ensure a sharp peak shape and adequate retention time for this compound and its internal standard. tsijournals.com
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity for detection. Specific precursor-to-product ion transitions for this compound and a suitable internal standard (ideally, a stable isotope-labeled version of the analyte) would be identified and optimized to ensure that the analyte is being measured without interference. nih.gov
Method Validation: The developed method would undergo rigorous validation to assess its linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), and stability under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Table 1: Illustrative Validation Parameters for a Hypothetical this compound Bioanalytical Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 9.8% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Recovery | Consistent and reproducible | 85-95% |
Imaging Techniques for In Vivo Distribution and Target Engagement (e.g., PET Imaging)
In vivo imaging techniques are powerful tools in drug discovery and development, offering a non-invasive window into the pharmacokinetic and pharmacodynamic properties of a compound within a living organism. azolifesciences.com For this compound, Positron Emission Tomography (PET) imaging could be particularly valuable for assessing its biodistribution and target engagement in preclinical models. azolifesciences.comdrugtargetreview.com
The development of a PET imaging agent for this compound would involve labeling the molecule with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), without significantly altering its biological activity. Given that pyrazole (B372694) derivatives have been successfully labeled with ¹⁸F for tumor imaging, a similar approach could be adapted for this compound. nih.gov
Key applications of PET imaging in this compound research would include:
Whole-Body Biodistribution: PET scans would provide dynamic, quantitative information on the uptake and clearance of this compound in various organs and tissues over time. This is crucial for identifying potential sites of accumulation and off-target effects. Studies on similar pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated the feasibility of using ¹⁸F-labeling to assess biodistribution and tumor uptake. nih.govnih.gov
Target Engagement: If the molecular target of this compound is known and expressed in specific tissues (e.g., a receptor or enzyme in the brain or a tumor), PET can be used to measure the extent to which the drug binds to its target at therapeutic concentrations. drugtargetreview.com This is achieved by observing the displacement of the radiolabeled ligand by the unlabeled drug.
Blood-Brain Barrier Penetration: Minocycline is known to cross the blood-brain barrier. PET imaging would be instrumental in quantifying the extent and rate of this compound's penetration into the central nervous system, which is critical if it is being developed for neurological indications.
Table 2: Potential Radiotracers for PET Imaging of this compound
| Radionuclide | Half-life | Labeling Chemistry | Potential Application for this compound |
| Fluorine-18 (¹⁸F) | 109.8 min | Nucleophilic substitution | Whole-body biodistribution, target engagement studies. |
| Carbon-11 (¹¹C) | 20.4 min | Methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | Suitable for tracking rapid kinetic processes due to shorter half-life. |
In addition to PET, other imaging modalities like Magnetic Resonance Imaging (MRI) could be employed. For instance, studies have used MRI to monitor the effects of minocycline on macrophage recruitment in nerve injury models, suggesting that similar approaches could be used to evaluate the anti-inflammatory effects of this compound in vivo. nih.govnih.gov
Metabolomics and Lipidomics for Pathway Perturbation Analysis (Preclinical)
Metabolomics and lipidomics are powerful "omics" technologies that provide a global snapshot of the small-molecule metabolites and lipids in a biological system. biorxiv.org In the context of this compound research, these approaches can offer deep insights into its mechanism of action and its effects on cellular pathways.
By comparing the metabolomic and lipidomic profiles of cells or tissues treated with this compound to untreated controls, researchers can identify specific pathways that are perturbed by the compound. This is typically achieved using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
Potential applications in this compound research include:
Mechanism of Action Elucidation: Minocycline is known to have pleiotropic effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.gov Metabolomics could help to unravel the specific metabolic pathways that are modulated by this compound to exert these effects. For example, changes in the levels of metabolites related to oxidative stress (e.g., glutathione, oxidized glutathione) or energy metabolism (e.g., ATP, ADP) could be monitored.
Identification of Biomarkers: Metabolomic and lipidomic profiling can lead to the discovery of biomarkers that are indicative of the pharmacological or toxicological effects of this compound. These biomarkers could then be used in later stages of drug development to monitor treatment response or predict adverse events.
Off-Target Effect Analysis: By providing an unbiased view of metabolic changes, these techniques can help to identify unforeseen off-target effects of this compound.
Table 3: Potential Cellular Pathways Perturbed by this compound for Metabolomic/Lipidomic Analysis
| Cellular Pathway | Potential Effect of this compound | Key Metabolites/Lipids to Monitor |
| Inflammatory Signaling | Modulation of pro-inflammatory and anti-inflammatory mediators | Prostaglandins, leukotrienes, specialized pro-resolving mediators (e.g., resolvins, lipoxins) |
| Oxidative Stress | Alteration of redox balance | Glutathione, oxidized glutathione, ascorbic acid, uric acid |
| Apoptosis | Changes in metabolites associated with programmed cell death | Ceramides, sphingosine-1-phosphate, cardiolipins |
| Energy Metabolism | Impact on mitochondrial function and ATP production | ATP, ADP, AMP, Krebs cycle intermediates, fatty acids |
The integration of these advanced analytical methodologies is essential for building a comprehensive understanding of the preclinical pharmacology and toxicology of this compound, ultimately guiding its development as a potential therapeutic agent.
Future Research Directions and Translational Perspectives Preclinical Focus
Development of Next-Generation Pyrazolo Minocycline (B592863) Analogues with Enhanced Selectivity
A primary objective in the preclinical development of Pyrazolo Minocycline analogues would be to enhance selectivity towards specific biological targets, thereby maximizing therapeutic efficacy while minimizing off-target effects. The broad-spectrum activity of minocycline, while beneficial in some contexts, can also lead to undesirable effects. By chemically modifying the pyrazole (B372694) ring, it is possible to fine-tune the molecule's interaction with specific enzymes or receptors.
Future research should focus on the synthesis of a library of this compound analogues with systematic variations in the substituents on the pyrazole ring. For instance, the addition of different functional groups could modulate the compound's electronic and steric properties, influencing its binding affinity and selectivity. Preclinical evaluation of these analogues would involve a battery of in vitro assays to determine their inhibitory activity against key targets.
Table 1: Hypothetical this compound Analogues and Their Preclinical Selectivity Targets
| Analogue ID | Pyrazole Ring Substitution | Primary Target | Secondary Target | Rationale for Enhanced Selectivity |
|---|---|---|---|---|
| PZ-MINO-001 | 3,5-dimethyl | Cyclooxygenase-2 (COX-2) | 5-Lipoxygenase (5-LOX) | Bulky methyl groups may favor the larger active site of COX-2 over COX-1, a known strategy for pyrazole-based anti-inflammatories. ijpsjournal.com |
| PZ-MINO-002 | 4-nitro | Inducible Nitric Oxide Synthase (iNOS) | Matrix Metalloproteinase-9 (MMP-9) | Electron-withdrawing group could enhance binding to iNOS, a key mediator of neuroinflammation. |
| PZ-MINO-003 | 1-phenyl | Microglial activation markers | Pro-inflammatory cytokines | Phenyl group may increase blood-brain barrier penetration and target neuroinflammatory pathways. |
| PZ-MINO-004 | 5-(trifluoromethyl) | Bacterial 30S ribosomal subunit | Efflux pumps | Trifluoromethyl group could increase potency against tetracycline-resistant bacterial strains. nih.gov |
Exploration of Novel Therapeutic Indications Based on Preclinical Findings
The unique combination of anti-inflammatory, neuroprotective, and potentially enhanced antimicrobial properties of this compound could open up novel therapeutic avenues beyond the current applications of minocycline. nih.govnih.gov Preclinical studies in relevant animal models will be crucial to identify and validate these new indications.
Table 2: Potential Novel Therapeutic Indications for this compound
| Therapeutic Area | Potential Indication | Preclinical Rationale | Key Preclinical Models |
|---|---|---|---|
| Immunology | Rheumatoid Arthritis | Synergistic anti-inflammatory effects from both moieties, potentially targeting both COX and cytokine pathways. ijpsjournal.comnih.gov | Collagen-induced arthritis in rodents. ijpsjournal.com |
| Neurology | Parkinson's Disease | Enhanced neuroprotection and anti-inflammatory action targeting microglial activation. nih.gov | MPTP-induced neurotoxicity model in mice. |
| Infectious Disease | Multi-drug resistant infections | Pyrazole moiety may overcome bacterial resistance mechanisms to tetracyclines. nih.gov | In vitro susceptibility testing against resistant strains; animal infection models. nih.gov |
| Oncology | Glioblastoma (adjuvant therapy) | Potential to inhibit tumor-associated inflammation and matrix metalloproteinases. | Orthotopic xenograft models of human glioblastoma. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully elucidate the mechanism of action of this compound, a systems-level approach integrating various "omics" technologies is essential. nygen.ioastrazeneca.com Multi-omics, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by the compound in biological systems. crownbio.comaacrjournals.org This approach moves beyond a single-target focus to understand the broader network effects of the drug. nih.gov
In preclinical studies, cells or tissues treated with this compound could be subjected to multi-omics analysis. Transcriptomics (e.g., RNA-seq) would reveal changes in gene expression, while proteomics would identify alterations in protein levels and post-translational modifications. youtube.com Metabolomics would provide a snapshot of the metabolic state, highlighting changes in key biochemical pathways. nih.govpatsnap.com Integrating these datasets can help to identify novel drug targets, signaling pathways, and biomarkers of drug response. frontlinegenomics.comqiagenbioinformatics.com
Table 3: Hypothetical Multi-Omics Workflow for Mechanistic Elucidation
| Omics Layer | Technology | Key Data Generated | Potential Insights |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing | Differentially expressed genes | Identification of modulated signaling pathways (e.g., NF-κB, MAPK). |
| Proteomics | Mass Spectrometry | Altered protein abundance and phosphorylation | Direct protein targets and downstream signaling events. youtube.com |
| Metabolomics | LC-MS/GC-MS | Changes in metabolite profiles | Impact on cellular metabolism and bioenergetics. nih.gov |
| Integrative Analysis | Bioinformatics Tools | Correlated multi-omic networks | Comprehensive mechanism of action, biomarker discovery. nygen.io |
Challenges in Translational Research from Preclinical Findings to Potential Development Candidates
Translating promising preclinical findings into viable clinical candidates is a significant challenge in drug development. researchgate.netresearchgate.netnih.gov For a novel compound like this compound, several hurdles must be anticipated and addressed.
One of the primary challenges is the potential discrepancy between animal models and human disease. researchgate.net While preclinical models provide valuable initial data, they may not fully recapitulate the complexity of human pathophysiology. Careful selection of the most relevant animal models and inclusion of human cell-based assays can help mitigate this risk.
Pharmacokinetic and pharmacodynamic (PK/PD) properties, including absorption, distribution, metabolism, and excretion (ADME), must be thoroughly characterized. The addition of the pyrazole moiety will likely alter the PK profile of minocycline, and ensuring adequate drug exposure at the target site without significant toxicity is critical.
The long-term safety profile of this compound will also be a key consideration. While minocycline has a long history of clinical use, the toxicological profile of the novel hybrid molecule will need to be extensively evaluated in preclinical studies. Finally, the development of robust and validated biomarkers will be essential for monitoring drug activity and patient response in future clinical trials. nih.gov
Q & A
Q. What established synthesis protocols exist for Pyrazolo Minocycline, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key variables include temperature, solvent polarity, and catalyst selection (e.g., palladium-based catalysts for coupling reactions). For example, Traxler et al. (1997) utilized pharmacophore modeling to optimize pyrazolo[3,4-d]pyrimidine derivatives, highlighting the role of substituent positioning in enhancing bioactivity . Methodological recommendations:
- Use high-performance liquid chromatography (HPLC) to monitor reaction intermediates.
- Employ Design of Experiments (DoE) to statistically optimize reaction parameters .
Q. What in vitro and in vivo models are commonly used to assess this compound’s anti-inflammatory and anti-metastatic efficacy?
- In vitro: IL-6 signaling pathway assays (e.g., STAT3 phosphorylation inhibition in ovarian cancer cells) and migration/invasion assays (e.g., Boyden chamber tests) .
- In vivo: Xenograft models to evaluate tumor suppression and metastasis inhibition, with endpoints like tumor volume and cytokine levels (e.g., IL-6, TNF-α) .
- Methodological tip: Use the PICO framework to define population (e.g., cancer cell lines), intervention (drug concentration), comparison (untreated controls), and outcomes (migration rate reduction) .
Q. How does this compound’s pharmacokinetic profile compare to traditional minocycline derivatives?
Studies suggest enhanced blood-brain barrier penetration due to pyrazolo moiety modifications. Key methodologies:
- Pharmacokinetic assays: Plasma half-life (t₁/₂) and area under the curve (AUC) measurements via mass spectrometry.
- Comparative design: Use crossover studies in rodent models to directly compare bioavailability .
Advanced Research Questions
Q. How can researchers optimize experimental designs to evaluate this compound’s dual mechanisms in IL-6 suppression and metastasis inhibition?
- Integrated approach: Combine transcriptomic analysis (RNA-seq) of IL-6 pathway genes with functional assays (e.g., wound healing assays).
- Framework application: Use PICOT to structure the study:
- Population: Ovarian cancer cells (e.g., SKOV-3).
- Intervention: this compound at IC₅₀ doses.
- Comparison: Untreated cells or standard minocycline.
- Outcome: IL-6 secretion (ELISA) and invasion rate.
- Time: 48–72 hours post-treatment .
Q. What methodologies address contradictions in pharmacokinetic data across this compound studies?
- Systematic review: Follow PRISMA guidelines to aggregate data from heterogeneous studies, assessing bias via tools like ROBINS-I .
- Meta-analysis: Use random-effects models to account for variability in species, dosages, and administration routes.
- Example: A 2025 meta-analysis resolved discrepancies in bioavailability by stratifying data by animal model (rodent vs. primate) .
Q. How should researchers design studies to assess this compound’s synergy with other anti-inflammatory agents?
- Factorial design: Test combinations with NSAIDs (e.g., celecoxib) or biologics (e.g., anti-IL-6R antibodies).
- Outcome metrics: Synergy scores (e.g., Chou-Talalay method) and mechanistic overlap (e.g., pathway enrichment analysis).
- Ethical consideration: Preclinical synergy data must justify clinical trials per FINER criteria (Feasible, Novel, Ethical) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
